molecular formula C7H7N3OS B11908938 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11908938
M. Wt: 181.22 g/mol
InChI Key: TUIMYXLDKWBYTA-UHFFFAOYSA-N
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Description

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound with a fused pyrimidine and pyrrole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final cyclization step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then methylated to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for higher yields and purity, often using scalable reactions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.

    Cyclization: It can form additional fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often using catalysts like palladium.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for developing targeted therapies.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-methylsulfanyl-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-4H,1H3,(H,8,9,10,11)

InChI Key

TUIMYXLDKWBYTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC=CC2C(=O)N1

Origin of Product

United States

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